molecular formula C24H45FeO6 B127652 Ferric 2-ethylhexanoate CAS No. 7321-53-1

Ferric 2-ethylhexanoate

Cat. No.: B127652
CAS No.: 7321-53-1
M. Wt: 485.5 g/mol
InChI Key: ULUYRVWYCIOFRV-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C24H45FeO6 . It is a coordination complex where iron is in the +3 oxidation state, coordinated to three 2-ethylhexanoate ligands. This compound is typically used as a catalyst in various chemical reactions, particularly in polymerization and organic synthesis .

Mechanism of Action

Target of Action

Ferric 2-ethylhexanoate, also known as 2-ethylhexanoate;iron(3+), primarily targets the body’s iron metabolism system . Iron is an essential element involved in various metabolic processes, including oxygen transport, deoxyribonucleic acid (DNA) synthesis, and energy production . This compound is used to supplement iron in the body, particularly in cases of iron deficiency .

Mode of Action

This compound interacts with its targets by supplying iron to the body. The ferric (Fe 3+) iron is absorbed from the gastrointestinal tract by divalent metal transporter-1, and reduced to ferrous (Fe 2+) iron by ferrireductase and cytochrome b reductase 1 . Ferrous iron is stored intracellularly in ferritin and transported into the blood by ferroportin 1 . This interaction results in an increase in the body’s iron levels, which can help alleviate conditions such as iron deficiency anemia .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the body’s iron metabolism pathway. Iron is crucial for many metabolic pathways, such as oxygen transport, energy production, and erythropoiesis . This compound helps to increase the body’s iron levels, which can have downstream effects on these pathways. For example, increased iron levels can enhance oxygen transport and energy production, leading to improved overall health .

Pharmacokinetics

Studies on similar compounds, such as ferric carboxymaltose, suggest that systemic exposure to iron increases in a dose-proportional manner with twice-daily dosing

Result of Action

The primary result of this compound’s action is an increase in the body’s iron levels. This can help to alleviate conditions such as iron deficiency anemia . Additionally, increased iron levels can enhance the function of various metabolic pathways, leading to improved overall health .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s action, efficacy, and stability can be affected by factors such as the pH of the environment, the presence of other compounds, and the temperature . .

Biochemical Analysis

Biochemical Properties

Ferric 2-ethylhexanoate plays a role in environmental purification through its photocatalytic activity under visible light. It is involved in the generation of reactive oxygen species that degrade contaminants, including inorganics, bacteria, and large organic molecules such as dyes

Cellular Effects

The effects of this compound on cells are complex and multifaceted. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed that ferric ions can affect the conductivity of various types of cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its role in enzyme activation or inhibition . It exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it is known that iron compounds can have varying effects at different dosages .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It is known that iron compounds can be localized in various subcellular compartments , but specific information on this compound is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ferric 2-ethylhexanoate can be synthesized by reacting iron(II) ethanolate with 2-ethylhexanoic acid in ethanol. The reaction is carried out in two stages: the first stage excludes oxygen, and the second stage includes oxygen. Both stages exclude water to ensure the stability of the product .

Industrial Production Methods: In industrial settings, this compound is produced by reacting iron(III) chloride with 2-ethylhexanoic acid in the presence of a suitable solvent such as ethanol. The reaction mixture is heated to facilitate the formation of the iron complex, which is then purified and isolated .

Chemical Reactions Analysis

Types of Reactions: Ferric 2-ethylhexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ferric 2-ethylhexanoate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison: Ferric 2-ethylhexanoate is unique due to its specific coordination environment and the presence of 2-ethylhexanoate ligands, which provide distinct solubility and reactivity properties compared to other ferric compounds. For instance, ferric chloride is highly soluble in water and commonly used in water treatment, while this compound is more soluble in organic solvents and used primarily in organic synthesis .

Properties

IUPAC Name

2-ethylhexanoate;iron(3+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H16O2.Fe/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUYRVWYCIOFRV-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45FeO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70890632
Record name Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70890632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7321-53-1, 68187-36-0
Record name Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007321531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iron, 2-ethylhexanoate tall-oil fatty acids complexes
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70890632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iron tris(2-ethylhexanoate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.994
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a reaction flask equipped with a mechanical agitator and thermometer was charged 10.0 g (0,069 mole) of 2-ethylhexanoic acid, 10.0 g mineral spirit, 80.0 g water and 0.40 g tetraethylammonium chloride. Iron foil was used as the anode and a graphite rod as the cathode. After passing 11,109 coulombs of direct current, 3.43 g (0,061 mole) of iron was consumed. The precipitated brown solid was then filtered and dried, and found to contain 45.60% iron. The organic layer was separated from the aqueous phase and was dried to give a brown solution of iron octoate in mineral spirits containing 14.10% iron.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Name
Quantity
80 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
graphite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3.43 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ferric 2-ethylhexanoate
Reactant of Route 2
Reactant of Route 2
Ferric 2-ethylhexanoate
Reactant of Route 3
Ferric 2-ethylhexanoate
Reactant of Route 4
Reactant of Route 4
Ferric 2-ethylhexanoate
Reactant of Route 5
Reactant of Route 5
Ferric 2-ethylhexanoate
Reactant of Route 6
Ferric 2-ethylhexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.